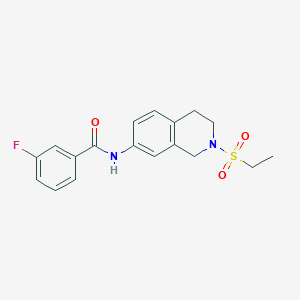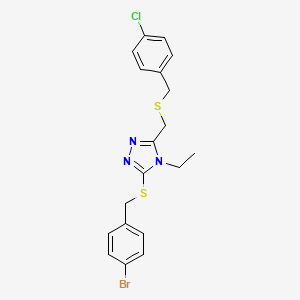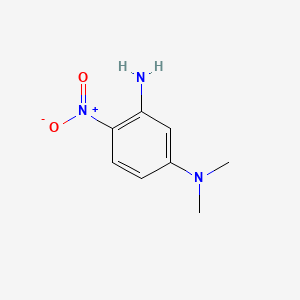![molecular formula C14H19N3OS B2988482 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797982-85-4](/img/structure/B2988482.png)
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a complex organic compound belonging to the class of pyridopyrimidines It features a thiol-substituted cyclopentane ring and a pyrido-pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may begin with the formation of the pyrido-pyrimidine core, followed by thiolation and subsequent functionalization of the ethanone moiety. Specific conditions, such as the use of catalysts, temperature control, and solvent choice, are crucial for ensuring high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Automated synthesisers and advanced purification techniques like chromatography are often employed. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone undergoes several key types of chemical reactions:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Targets may include the carbonyl group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the thiol and pyrimidine sites.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or mCPBA.
Reduction: : Using reducing agents like LiAlH4 or NaBH4.
Substitution: : Diverse reagents depending on the desired product, such as halogenating agents or organometallics.
Major Products
Oxidized Derivatives: : Sulfoxides, sulfones.
Reduced Derivatives: : Alcohols, amines.
Substituted Products: : Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone holds potential in various domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential bioactive compound in studying cellular processes.
Medicine: : Investigated for its pharmacological properties, including anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of novel materials or as intermediates in large-scale chemical syntheses.
Mécanisme D'action
The precise mechanism of action of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone would depend on its specific applications. Generally, it may interact with biological macromolecules, disrupting normal cellular functions or targeting specific molecular pathways. Its unique structure allows for interactions with various enzymes and receptors, which can lead to a range of biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridopyrimidines and thiol-containing heterocycles. Examples:
6-(thiophen-2-yl)-1H-pyrido[4,3-d]pyrimidin-4-one: : Shares the pyridopyrimidine core.
1-(pyrimidin-5-yl)ethanone: : Similar ethanone functionality but lacks the cyclopentylthio group.
What sets 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone apart is its combined features: a cyclopentylthio group and a dihydropyrido-pyrimidine core, giving it unique reactivity and potential utility.
Hope this article meets your needs. Feel free to dive into any specific section deeper!
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(9-19-12-3-1-2-4-12)17-6-5-13-11(8-17)7-15-10-16-13/h7,10,12H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODQHPQUIDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
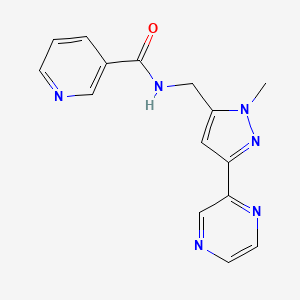
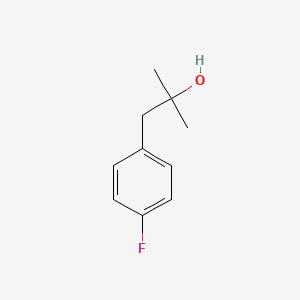
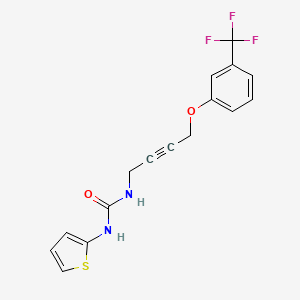
![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)
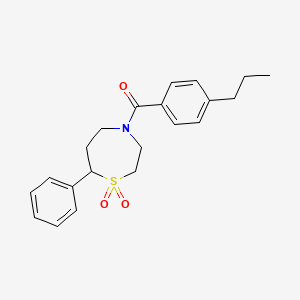
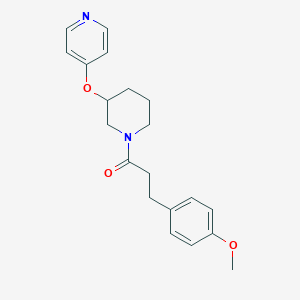
![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2988411.png)
![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988412.png)
![4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one](/img/structure/B2988415.png)
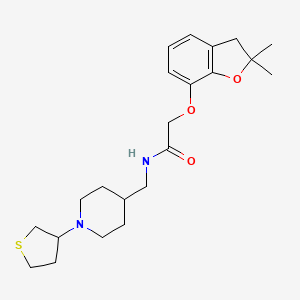
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)
